molecular formula C3H9NO2 B6236216 (2R)-1-(aminooxy)propan-2-ol CAS No. 740075-08-5

(2R)-1-(aminooxy)propan-2-ol

Cat. No. B6236216
CAS RN: 740075-08-5
M. Wt: 91.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-1-(aminooxy)propan-2-ol, also known as 2-amino-2-hydroxypropane or 2-amino-1,3-propanediol, is an organic compound that has a wide range of applications in scientific research. It is a small molecule that can be used as a building block for synthesizing more complex molecules and is widely used in the synthesis of peptides and oligonucleotides. It can also be used as a reagent for modifying proteins and other biomolecules. This compound has been studied for its biochemical and physiological effects, and its use in laboratory experiments has been explored.

Scientific Research Applications

(2R)-1-(aminooxy)propan-2-ol has a wide range of applications in scientific research. It is commonly used as a building block for synthesizing more complex molecules, such as peptides and oligonucleotides. It is also used as a reagent for modifying proteins and other biomolecules. In addition, (2R)-1-(aminooxy)propan-2-ol can be used to study the structure and function of proteins, as well as the interactions between proteins and other molecules.

Mechanism of Action

The mechanism of action of (2R)-1-(aminooxy)propan-2-ol is not fully understood. However, it has been suggested that this compound can act as a chelating agent, binding to metal ions and forming complexes that can be used to modify proteins and other biomolecules. In addition, (2R)-1-(aminooxy)propan-2-ol can react with aldehydes and ketones to form imines, which can be used to modify proteins and other biomolecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2R)-1-(aminooxy)propan-2-ol are not fully understood. However, this compound has been shown to have some potential therapeutic effects, such as anti-inflammatory and anti-cancer activities. In addition, (2R)-1-(aminooxy)propan-2-ol has been shown to have antioxidant activity, which could be beneficial in the treatment of diseases related to oxidative stress.

Advantages and Limitations for Lab Experiments

The use of (2R)-1-(aminooxy)propan-2-ol in laboratory experiments has several advantages. This compound is relatively inexpensive and can be easily synthesized. In addition, it has a wide range of applications in scientific research, including its use as a building block for synthesizing more complex molecules and as a reagent for modifying proteins and other biomolecules. However, there are some limitations to the use of (2R)-1-(aminooxy)propan-2-ol in laboratory experiments. This compound is not very stable and can be easily hydrolyzed. In addition, it can react with aldehydes and ketones to form imines, which can be toxic.

Future Directions

The future of (2R)-1-(aminooxy)propan-2-ol in scientific research is promising. Further research is needed to better understand its biochemical and physiological effects and to explore its potential therapeutic applications. In addition, more research is needed to optimize the synthesis of this compound and to explore its potential use as a reagent for modifying proteins and other biomolecules. Finally, further research is needed to explore the potential use of (2R)-1-(aminooxy)propan-2-ol as a building block for synthesizing more complex molecules.

Synthesis Methods

(2R)-1-(aminooxy)propan-2-ol can be synthesized through a variety of methods, including the reductive amination of glycerol, the reductive amination of propylene glycol, the reductive amination of ethylene glycol, and the reductive amination of 1,3-propanediol. The reductive amination of glycerol is the most commonly used method for synthesizing (2R)-1-(aminooxy)propan-2-ol. This method involves the reaction of glycerol with a primary amine in the presence of a reducing agent, such as sodium cyanoborohydride or sodium borohydride. The reaction yields (2R)-1-(aminooxy)propan-2-ol as the product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-1-(aminooxy)propan-2-ol involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-propanol", "hydroxylamine hydrochloride", "sodium hydroxide", "sodium nitrite", "acetic acid" ], "Reaction": [ "Step 1: Conversion of 2-propanol to 2-bromo-1-propanol using hydrobromic acid", "Step 2: Conversion of 2-bromo-1-propanol to 2-nitro-1-propanol using sodium nitrite and hydrochloric acid", "Step 3: Reduction of 2-nitro-1-propanol to 2-amino-1-propanol using sodium borohydride", "Step 4: Conversion of 2-amino-1-propanol to (2R)-1-(aminooxy)propan-2-ol using hydroxylamine hydrochloride, sodium hydroxide, and acetic acid" ] }

CAS RN

740075-08-5

Product Name

(2R)-1-(aminooxy)propan-2-ol

Molecular Formula

C3H9NO2

Molecular Weight

91.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.